4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde
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Overview
Description
4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C17H18O3 It is a benzaldehyde derivative characterized by the presence of benzyloxy and cyclopropylmethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and cyclopropylmethanol.
Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Methoxylation: The next step is the methoxylation of the intermediate product with cyclopropylmethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and cyclopropylmethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid.
Reduction: 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
4-(Cyclopropylmethoxy)benzaldehyde: Lacks the benzyloxy group, resulting in different reactivity and properties.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to different electronic effects.
Uniqueness
4-(Benzyloxy)-2-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which impart distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-11-16-8-9-17(10-18(16)21-13-15-6-7-15)20-12-14-4-2-1-3-5-14/h1-5,8-11,15H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLUCCRCGRKOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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